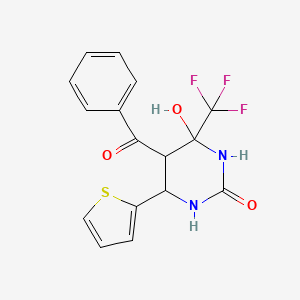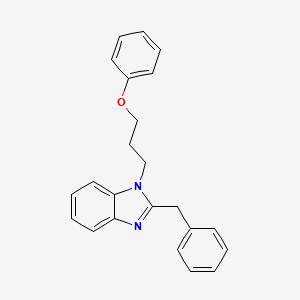![molecular formula C17H14Cl2N2O2S B3970483 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B3970483.png)
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole
Overview
Description
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms
Preparation Methods
The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents under basic conditions.
Introduction of the 3,4-dichlorobenzyl group: This step involves the reaction of the oxadiazole intermediate with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 4-methylphenoxy group: The final step involves the reaction of the intermediate with 4-methylphenol in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the 3,4-dichlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methyl-1,3,4-oxadiazole: This compound lacks the 4-methylphenoxy group, which may result in different chemical and biological properties.
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-ethoxyphenyl)methyl]-1,3,4-oxadiazole:
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazole: The methoxy group may enhance the compound’s solubility and biological activity.
These comparisons highlight the uniqueness of this compound and its potential advantages over similar compounds.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-11-2-5-13(6-3-11)22-9-16-20-21-17(23-16)24-10-12-4-7-14(18)15(19)8-12/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEBPNYSBHAHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(1-Benzofuran-2-ylmethyl)-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol](/img/structure/B3970402.png)
![1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3970406.png)
![N-[4-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B3970417.png)

![2-[4-(4-benzylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B3970419.png)
![[2-[(4-Chlorophenyl)sulfonylamino]cyclohexyl] formate](/img/structure/B3970423.png)
![2-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B3970431.png)
![2-{4-[1-(3-chlorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970438.png)
![7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B3970443.png)

![2-[4-(2,3-Dihydro-1,4-benzoxazin-4-ylmethyl)-3,5-dimethylpyrazol-1-yl]ethanol](/img/structure/B3970448.png)


![N-allyl-2-(1-methyl-1H-benzimidazol-2-yl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B3970479.png)
